![molecular formula C8H20Cl2N4O2Pt-4 B12873165 Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride typically involves the reaction of platinum(II) chloride with 2-[(2-aminoethyl)amino]ethanol. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions may result in the formation of new platinum(II) complexes with different ligands .
科学的研究の応用
Chemistry
In chemistry, Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride is used as a catalyst in various organic reactions. Its ability to coordinate with different ligands makes it a versatile catalyst for reactions such as hydrogenation and oxidation .
Biology
In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and inhibit cell division makes it a promising candidate for cancer therapy .
Medicine
In medicine, Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride is being investigated for its potential use in chemotherapy. Its mechanism of action involves binding to DNA and disrupting the replication process, leading to cell death .
Industry
In the industrial sector, this compound is used in the production of various platinum-based materials and catalysts. Its stability and reactivity make it suitable for use in high-performance applications .
作用機序
The mechanism of action of Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride involves its interaction with cellular components, particularly DNA. The compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death . The molecular targets include DNA and various proteins involved in the replication process .
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based compound used in chemotherapy with a different ligand structure.
Oxaliplatin: A platinum-based drug with a unique ligand structure that provides different pharmacokinetic properties.
Uniqueness
Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other platinum-based compounds. Its ability to form stable complexes with various ligands makes it a versatile compound for different applications .
特性
分子式 |
C8H20Cl2N4O2Pt-4 |
|---|---|
分子量 |
470.26 g/mol |
IUPAC名 |
2-azanidylethyl(2-hydroxyethyl)azanide;platinum(2+);dichloride |
InChI |
InChI=1S/2C4H10N2O.2ClH.Pt/c2*5-1-2-6-3-4-7;;;/h2*5,7H,1-4H2;2*1H;/q2*-2;;;+2/p-2 |
InChIキー |
BENAMMTUBMYVRH-UHFFFAOYSA-L |
正規SMILES |
C(C[N-]CCO)[NH-].C(C[N-]CCO)[NH-].[Cl-].[Cl-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


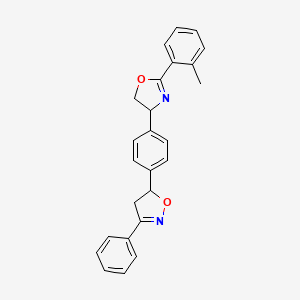
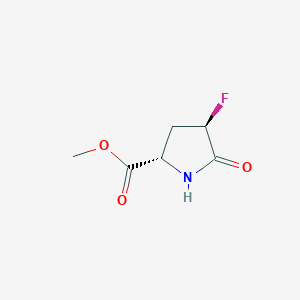
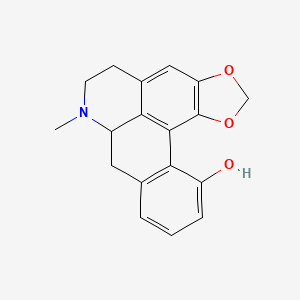

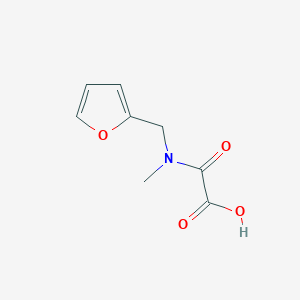
![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)
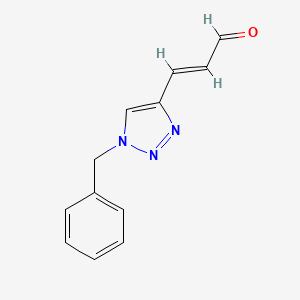
![Methyl 2-[(2-oxooxolan-3-yl)oxy]benzoate](/img/structure/B12873155.png)
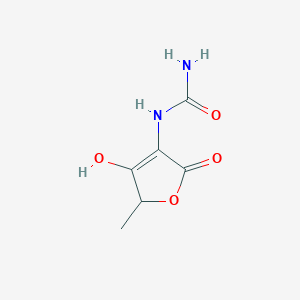
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)

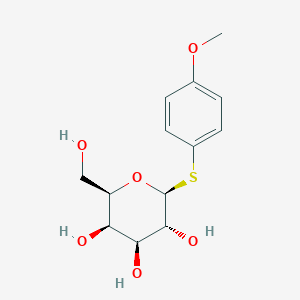
![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)
